C-P Bond Hydrolytic Stability: Diethyl(4-nitrophenyl)phosphonate vs. 4-Nitrophenyl Diethyl Phosphate (Paraoxon)
Phosphonates containing a direct P–C bond are isosteric and isoelectronic analogues of natural phosphate (P–O–C) esters but exhibit significantly greater resistance to both enzymatic and chemical hydrolysis [1]. This class-level differentiation positions diethyl(4-nitrophenyl)phosphonate as a hydrolysis-resistant surrogate for 4-nitrophenyl diethyl phosphate (paraoxon) in studies requiring prolonged substrate stability or investigation of cleavage-resistant organophosphorus ecotoxicant models [2].
| Evidence Dimension | Hydrolytic stability (C–P vs. P–O–C bond) |
|---|---|
| Target Compound Data | C–P bond; significantly greater resistance to enzymatic and chemical hydrolysis |
| Comparator Or Baseline | 4-Nitrophenyl diethyl phosphate (Paraoxon); labile P–O–C ester linkage |
| Quantified Difference | Qualitative class-level difference; phosphonate C–P bond resists cleavage under conditions where phosphate esters undergo rapid hydrolysis [1] |
| Conditions | General hydrolytic and enzymatic environments; documented as a model organophosphorus ecotoxicant with distinct stability profile [2] |
Why This Matters
Users requiring a hydrolysis-resistant 4-nitrophenyl organophosphorus substrate must procure the phosphonate (CAS 1754-42-3) rather than the phosphate ester analog (paraoxon, CAS 311-45-5) to avoid premature substrate degradation during extended experimental protocols.
- [1] NIH/PMC. (2022). Phosphonates: Their role in medicinal chemistry and beyond. The C-P bond confers significantly greater resistance to enzymatic and chemical hydrolysis compared to phosphate esters. PMC8955222. View Source
- [2] Prokop'eva, T. M., et al. (2011). Alkaline hydrolysis of 4-nitrophenyl diethyl phosphonate as a model of organophosphorus ecotoxicants. Theoretical and Experimental Chemistry, 47, 108–114. View Source
